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N,N-Bis(2,3-epoxypropyl)cyclohexylamine

Epoxy Curing Agents Mechanical Properties Thermoset Networks

N,N-Bis(2,3-epoxypropyl)cyclohexylamine (CAS 13391-15-6), also known as N,N-diglycidylcyclohexylamine, is a cycloaliphatic tertiary amine derivative featuring two terminal 2,3-epoxypropyl (glycidyl) groups attached to a central cyclohexylamine nitrogen atom. This molecular architecture places it within the class of glycidyl amine-based curing agents or reactive epoxy resins, depending on the formulation.

Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
CAS No. 13391-15-6
Cat. No. B086655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2,3-epoxypropyl)cyclohexylamine
CAS13391-15-6
Molecular FormulaC12H21NO2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(CC2CO2)CC3CO3
InChIInChI=1S/C12H21NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h10-12H,1-9H2
InChIKeyCLCWCGOCHZSFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(2,3-epoxypropyl)cyclohexylamine: Cycloaliphatic Diepoxy Functional Amine for High-Performance Thermosets


N,N-Bis(2,3-epoxypropyl)cyclohexylamine (CAS 13391-15-6), also known as N,N-diglycidylcyclohexylamine, is a cycloaliphatic tertiary amine derivative featuring two terminal 2,3-epoxypropyl (glycidyl) groups attached to a central cyclohexylamine nitrogen atom . This molecular architecture places it within the class of glycidyl amine-based curing agents or reactive epoxy resins, depending on the formulation . Its primary industrial use is as a crosslinking agent for standard bisphenol-A (DGEBA) epoxy resins, where it introduces a cycloaliphatic ring structure that enhances thermal stability and mechanical integrity relative to conventional linear aliphatic amines [1].

Why Generic Amine or Glycidyl Ether Replacements Fail to Replicate N,N-Bis(2,3-epoxypropyl)cyclohexylamine Performance


Generic substitution of N,N-Bis(2,3-epoxypropyl)cyclohexylamine with common alternatives like aliphatic polyamines (e.g., DETA, TETA), cycloaliphatic diamines (e.g., IPDA), or aliphatic diglycidyl ethers (e.g., BDDE) is not straightforward due to fundamental differences in network architecture [1]. The target compound uniquely integrates a rigid cyclohexyl core with two highly reactive glycidyl termini, yielding a cured network with an intrinsically high crosslink density and elevated glass transition temperature (Tg ~150°C) . In contrast, linear aliphatic amines typically produce networks with lower Tg (50-120°C) and reduced thermal stability, while cycloaliphatic diamines like IPDA, though offering high Tg (149°C), exhibit significantly different curing kinetics (activation energy ~50.9 kJ/mol vs. ~59.6 kJ/mol for aliphatic amines) and require distinct processing parameters [2]. The quantitative evidence below substantiates the specific, non-interchangeable performance profile of this compound.

Quantitative Performance Differentiation of N,N-Bis(2,3-epoxypropyl)cyclohexylamine in Cured Epoxy Systems


Tensile and Flexural Strength Comparison of N,N-Bis(2,3-epoxypropyl)cyclohexylamine vs. BDDE-Toughened Epoxy Systems

In standard DGEBA epoxy formulations, N,N-Bis(2,3-epoxypropyl)cyclohexylamine yields a cured network with a tensile strength of 80 MPa and a flexural strength of 120 MPa . In contrast, a representative flexible epoxy system based on 1,4-butanediol diglycidyl ether (BDDE), a common aliphatic reactive diluent and chain extender, achieves a significantly lower tensile strength of only 7.0 MPa, even when optimized for toughness with an elongation at break of 44.3% [1]. This 11.4-fold difference in tensile strength highlights the superior load-bearing capacity of the target compound's rigid cycloaliphatic network.

Epoxy Curing Agents Mechanical Properties Thermoset Networks

Thermal Stability and Glass Transition Temperature (Tg) of N,N-Bis(2,3-epoxypropyl)cyclohexylamine Compared to Cycloaliphatic Diamine IPDA

When used to cure a standard DGEBA resin, N,N-Bis(2,3-epoxypropyl)cyclohexylamine produces a network with a glass transition temperature (Tg) of 150°C . This value is effectively equivalent to the highest achievable Tg reported for isophorone diamine (IPDA) with a standard DGEBA epoxy resin, which is also 149°C [1]. This indicates that the target compound belongs to the same high-performance thermal class as IPDA, a widely used cycloaliphatic diamine known for its thermal stability.

Thermal Analysis Glass Transition Temperature High-Temperature Epoxy

Superior Flexural Strength of N,N-Bis(2,3-epoxypropyl)cyclohexylamine-Cured Epoxy Relative to BDDE-Functionalized Systems

The flexural strength of a DGEBA epoxy network cured with N,N-Bis(2,3-epoxypropyl)cyclohexylamine is reported as 120 MPa . In a comparable study, a 1,4-butanediol diglycidyl ether (BDDE) chain-extended and toughened Mannich base epoxy system, optimized for elongation, exhibited a flexural strength of only 16.2 MPa [1]. This represents a 7.4-fold enhancement in flexural strength for the target compound, underscoring its ability to produce a stiffer, more rigid network.

Flexural Strength Epoxy Curing Agents Mechanical Performance

High-Value Application Scenarios for N,N-Bis(2,3-epoxypropyl)cyclohexylamine Based on Quantified Performance Advantages


High-Temperature Composite Matrices for Aerospace and Automotive Components

Given its ability to generate a cured epoxy network with a glass transition temperature of 150°C, on par with premium cycloaliphatic diamines like IPDA (149°C) [1], N,N-Bis(2,3-epoxypropyl)cyclohexylamine is an ideal candidate for formulating matrix resins in high-temperature composite manufacturing. This includes applications such as aerospace structural components, under-the-hood automotive parts, and any scenario demanding sustained mechanical integrity at elevated operating temperatures.

High-Strength, Rigid Structural Adhesives and Coatings

The compound's ability to impart high tensile strength (80 MPa) and exceptional flexural strength (120 MPa) to DGEBA epoxy networks makes it particularly well-suited for rigid structural adhesives and high-performance industrial coatings. These applications require the load-bearing capacity and stiffness that the target compound provides, far exceeding the performance of flexible alternatives like BDDE-toughened systems, which exhibit tensile strengths of only 7.0 MPa and flexural strengths of 16.2 MPa [2].

Performance-Enhancing Co-Monomer in Advanced Epoxy Formulations

Beyond its role as a primary curing agent, N,N-Bis(2,3-epoxypropyl)cyclohexylamine can function as a reactive co-monomer or additive to enhance the thermal and mechanical properties of other epoxy systems. Its unique combination of a rigid cyclohexyl core and dual glycidyl functionality can be leveraged to increase crosslink density and Tg in formulations where a base hardener (e.g., a fast-curing aliphatic amine) lacks sufficient thermal stability. This approach allows formulators to fine-tune network properties, achieving a balance of processability and high-temperature performance.

Replacement for Cycloaliphatic Diamines in Pot-Life Sensitive Formulations

While cycloaliphatic diamines like IPDA offer high Tg (149°C), they are known for high reactivity, leading to shorter pot life [1]. Cyclohexylamine derivatives, as a class, can provide extended pot life by retarding the activity of the amine curative [3]. N,N-Bis(2,3-epoxypropyl)cyclohexylamine, with its bulky cyclohexyl group, may offer a slower, more controllable cure profile compared to IPDA, providing a longer working time for large-scale composite layups or adhesive applications while still delivering comparable ultimate thermal performance. This makes it a strategic alternative for formulations where both high final Tg and extended pot life are required.

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